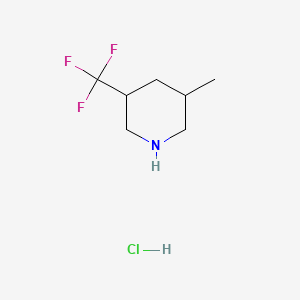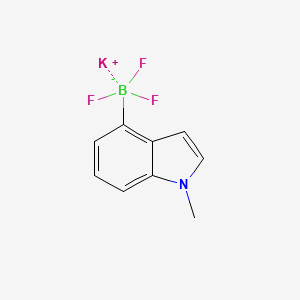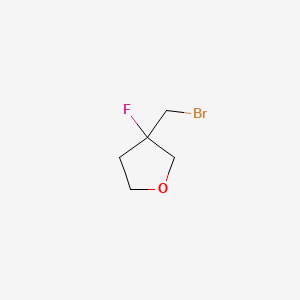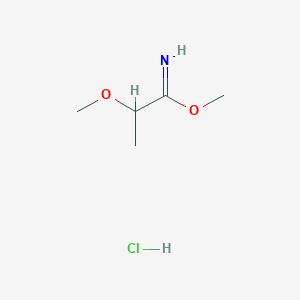
4-(2-Bromoethyl)-2-chloro-3-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoethyl)-2-chloro-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where a pyridine derivative is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromoethyl)-2-chloro-3-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The pyridine ring can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative.
Aplicaciones Científicas De Investigación
4-(2-Bromoethyl)-2-chloro-3-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to biological targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Bromoethyl)-2-chloropyridine: Lacks the fluorine atom, which can result in different reactivity and properties.
4-(2-Bromoethyl)-3-fluoropyridine: Lacks the chlorine atom, affecting its chemical behavior.
2-Chloro-3-fluoropyridine: Lacks the bromoethyl group, leading to different applications and reactivity.
Uniqueness
4-(2-Bromoethyl)-2-chloro-3-fluoropyridine is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the pyridine ring. This combination of halogens imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications.
Propiedades
Fórmula molecular |
C7H6BrClFN |
|---|---|
Peso molecular |
238.48 g/mol |
Nombre IUPAC |
4-(2-bromoethyl)-2-chloro-3-fluoropyridine |
InChI |
InChI=1S/C7H6BrClFN/c8-3-1-5-2-4-11-7(9)6(5)10/h2,4H,1,3H2 |
Clave InChI |
JUEMZJQXDYCNKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1CCBr)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate](/img/structure/B13464118.png)

![3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B13464126.png)
![tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate](/img/structure/B13464135.png)
![Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate](/img/structure/B13464141.png)


![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)


